molecular formula C7H4ClNO3S B12871318 Benzo[d]oxazole-2-sulfonyl chloride

Benzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B12871318
M. Wt: 217.63 g/mol
InChI Key: LURUJIRLNGGBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that contains both benzoxazole and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]oxazole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. For instance, the condensation reaction between 2-aminophenol and benzoyl chloride at elevated temperatures can yield benzoxazole derivatives . Another method involves the use of phosphonium acidic ionic liquids as catalysts to facilitate the reaction between 2-aminophenol and aryl aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various benzoxazole derivatives, sulfonamides, and sulfonic acids .

Mechanism of Action

The mechanism of action of benzo[d]oxazole-2-sulfonyl chloride involves its reactivity with various biological targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Benzo[d]oxazole-2-sulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzoxazole ring and the sulfonyl chloride group, providing a versatile platform for chemical modifications and applications in diverse fields .

Properties

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H

InChI Key

LURUJIRLNGGBSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.